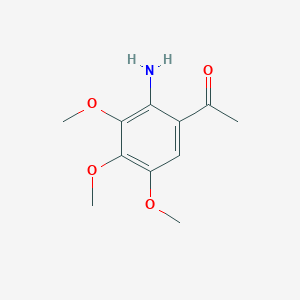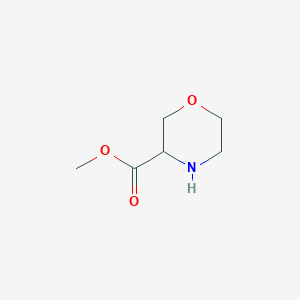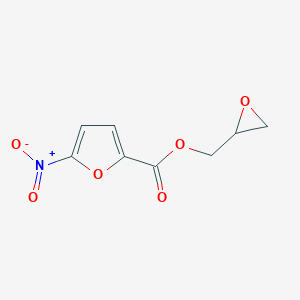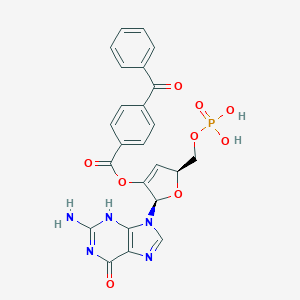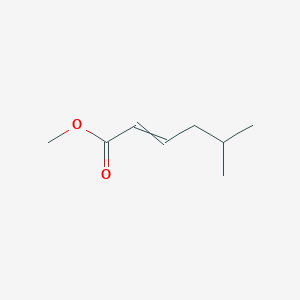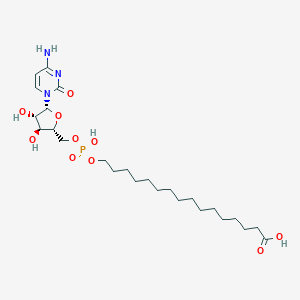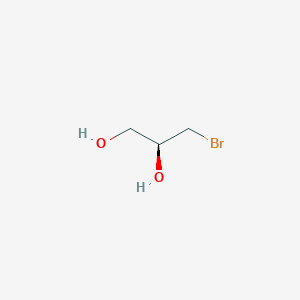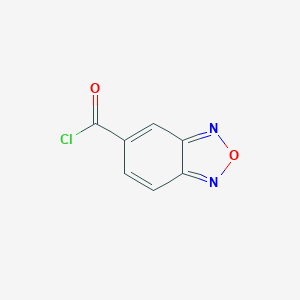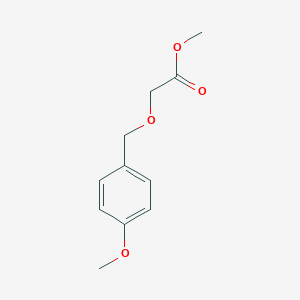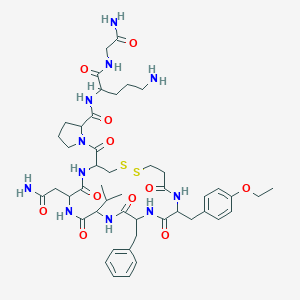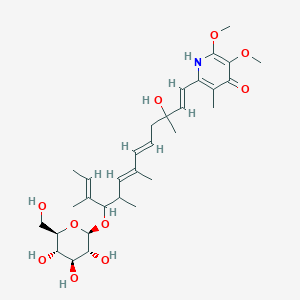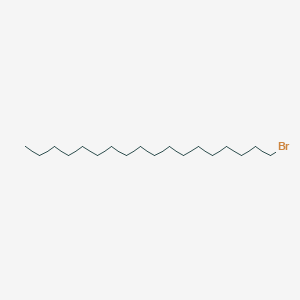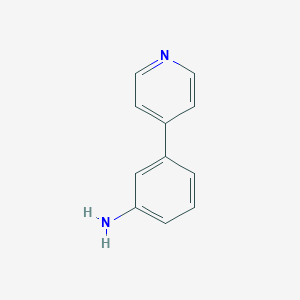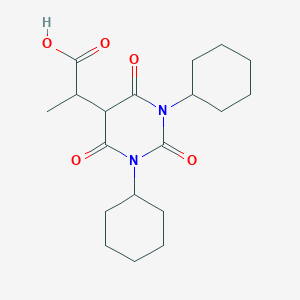
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid (DCTA) is a cyclic urea derivative that has attracted attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process involving the reaction of cyclohexylamine, acetic anhydride, and maleic anhydride. DCTA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism Of Action
The mechanism of action of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and signaling pathways in cells. For example, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can alter the expression of genes involved in cell growth and differentiation, leading to its anticancer properties. 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been shown to inhibit the activation of certain signaling pathways such as NF-κB, which plays a role in inflammation and immune response.
Biochemical And Physiological Effects
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and modulate the expression of genes involved in inflammation and immune response. In vivo studies have shown that 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can reduce tumor growth in animal models, enhance the immune response, and improve cognitive function.
Advantages And Limitations For Lab Experiments
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its applications in agriculture and materials science. Moreover, future studies should focus on elucidating the mechanism of action of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid and identifying its molecular targets. Finally, more research is needed to establish the safety and efficacy of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in humans.
Synthesis Methods
The synthesis of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid involves a multi-step process that starts with the reaction of cyclohexylamine and acetic anhydride to form N-acetylcyclohexylamine. This intermediate is then reacted with maleic anhydride to form the desired product, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The yield of 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been investigated for its anticancer and antiviral properties. Studies have shown that 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can inhibit the growth of cancer cells and reduce the viral load of certain viruses such as HIV and HCV. In agriculture, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been used as a plant growth regulator to enhance crop yield and quality. In materials science, 1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
129750-87-4 |
|---|---|
Product Name |
1,3-Dicyclohexyl-alpha-methyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid |
Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(18(24)25)15-16(22)20(13-8-4-2-5-9-13)19(26)21(17(15)23)14-10-6-3-7-11-14/h12-15H,2-11H2,1H3,(H,24,25) |
InChI Key |
IOQANIVKSWUCRX-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)O |
Canonical SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)O |
synonyms |
Hexahydro-1,3-dicyclohexyl-alpha-methyl-2,4,6-trioxo-5-pyrimidineaceti c acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
